![molecular formula C13H14N2O2 B13027681 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a complex organic compound that belongs to the class of naphthyridinones
Vorbereitungsmethoden
The synthesis of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one can be achieved through various synthetic routes. One common method involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent displacement of the 7-halogen substituents with alkylamines . The reactions are typically conducted in solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid .
Analyse Chemischer Reaktionen
8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has shown promise in several scientific research applications. It has been studied as a potential inhibitor of phosphodiesterase type 4 (PDE4), which is an enzyme involved in inflammatory processes . Additionally, it has been evaluated for its cytotoxicity against various carcinoma cell lines, highlighting its potential as an anticancer agent . The compound’s structure-activity relationship has been explored to understand its interactions with biological targets .
Wirkmechanismus
The mechanism of action of 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets, such as PDE4. By inhibiting this enzyme, the compound can modulate inflammatory responses and potentially exert therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) . The binding mode of this compound has been confirmed through X-ray crystallography, revealing its interaction with the enzyme’s metal-binding pocket and solvent-filled pocket .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one include other naphthyridinones, such as 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential. The unique structural features of this compound, such as the hydroxymethyl group, contribute to its distinct properties and applications .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C13H14N2O2/c16-7-8-3-4-9-11(6-8)15-13(17)10-2-1-5-14-12(9)10/h3-4,6,14,16H,1-2,5,7H2,(H,15,17) |
InChI-Schlüssel |
GVXPOEVDJWMNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C(C=C(C=C3)CO)NC2=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


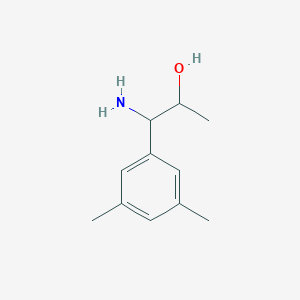

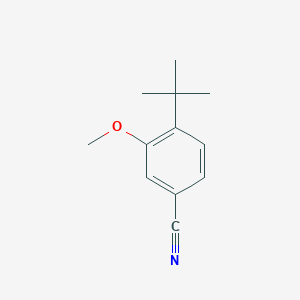




![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)

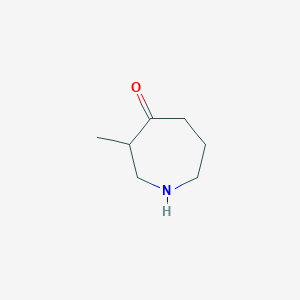
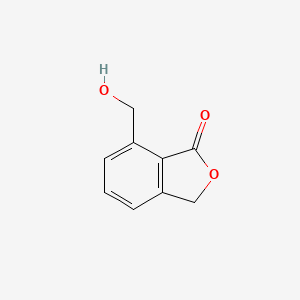
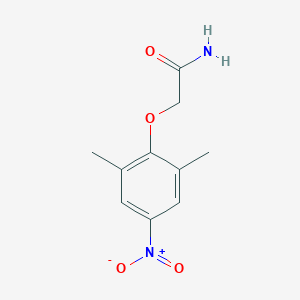
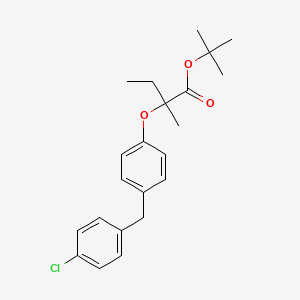
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
